N-Methylation Reduces the Number of Accessible Deprotonation Steps and Narrows the pH-Dependent Redox-Potential Window
In bis-tridentate Ru(III) pincer complexes, the Mebib ligand (2-deprotonated 1,3-bis(N-methylbenzimidazol-2-yl)benzene) exhibits only two spectroscopically distinguishable deprotonation steps with pKₐ₁ = 3.46 and pKₐ₂ = 5.88, whereas the non-methylated H₂bib analogue displays four deprotonation steps with pKₐ values of 3.45, 5.95, 8.95, and 10.98. Consequently, when the solution is titrated from acid to base, the Ru(III/II) redox wave of the Mebib complex shifts cathodically by only 540 mV (from +0.20 V vs Ag/AgCl), compared with a 850 mV shift for the H₂bib complex [1]. This demonstrates a narrower, more predictable redox-tuning range induced by N-methylation.
| Evidence Dimension | Number of deprotonation steps / total redox-potential shift |
|---|---|
| Target Compound Data | 2 pKₐ values (3.46, 5.88); Ru(III/II) shift = 540 mV |
| Comparator Or Baseline | 1,3-bis(benzimidazol-2-yl)benzene (H₂bib): 4 pKₐ values (3.45, 5.95, 8.95, 10.98); Ru(III/II) shift = 850 mV |
| Quantified Difference | 2 vs. 4 deprotonation steps; 540 mV vs. 850 mV redox shift |
| Conditions | [Ru(H₂bip)(Mebib)](PF₆)₂ and [Ru(H₂bip)(H₂bib)](PF₆)₂ in CH₃CN/Britton-Robinson buffer; UV-vis spectroelectrochemistry |
Why This Matters
For researchers designing pH-switchable catalysts or molecular electronics, the Mebib ligand provides a simpler, two-state proton-response with a compressed redox window, reducing cross-reactivity with high-pH environments.
- [1] Shao, J.-Y. et al., J. Organomet. Chem. 845, 144–150 (2017). View Source
